N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that features a bicyclic structure and a pyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide likely involves multiple steps, including the formation of the bicyclic structure and the pyridazinone ring. Typical synthetic routes may involve:
Formation of the bicyclic structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Formation of the pyridazinone ring: This may involve the condensation of appropriate precursors under specific conditions.
Coupling of the two moieties: This step may involve the use of coupling reagents and specific reaction conditions to link the bicyclic structure with the pyridazinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: The compound may undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated forms.
Scientific Research Applications
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for drug development, particularly if it exhibits pharmacological activities.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating specific pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other bicyclic structures or pyridazinone derivatives. Examples include:
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures.
Pyridazinone derivatives: Compounds with similar pyridazinone moieties.
Uniqueness
The uniqueness of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide lies in its specific combination of the bicyclic structure and the pyridazinone moiety, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H19N3O3/c22-17(19-10-14-9-12-3-4-13(14)8-12)11-21-18(23)6-5-15(20-21)16-2-1-7-24-16/h1-7,12-14H,8-11H2,(H,19,22) |
InChI Key |
YOBAGYOIGXEWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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